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Compound of Interest

Compound Name: 5-Methoxy-alpha-methyltryptamine

Cat. No.: B072275

Introduction

5-Methoxy-alpha-methyltryptamine (5-MeO-aMT), also known as a,0O-dimethylserotonin, is a
potent psychedelic substance belonging to the tryptamine class. Structurally, it is the 5-methoxy
derivative of alpha-methyltryptamine (aMT). First synthesized in 1958, its profound
psychoactive effects were later characterized in detail by Alexander Shulgin and David E.
Nichols in 1978.[1][2] This technical guide provides an in-depth overview of the discovery, first
synthesis, and core pharmacology of 5-MeO-aMT, tailored for researchers, scientists, and drug
development professionals.

Discovery and First Synthesis

The first documented synthesis of 5-Methoxy-alpha-methyltryptamine appeared in the
scientific literature in 1958.[1] A subsequent publication in 1961 by Terzian, Safrasbekian,
Sukasian, and Tatevosian further described the synthesis and some pharmacological
properties of a-methyltryptamine and its 5-methoxy derivative.[3] However, it was the seminal
work of Alexander Shulgin and David Nichols in 1978 that first characterized its potent
psychedelic effects in humans.[2] Shulgin later published a detailed synthesis protocol in his
book "Tryptamines | Have Known And Loved" (TiIHKAL).[4][5]
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Property Value Reference
Molecular Formula C12H16N20 [6]
Molecular Weight 204.27 g/mol [7]
Melting Point (HCI salt) 216-218 °C [7]
Appearance (HCI salt) White crystalline powder [8]

Pharmacological Data: Receptor Binding Affinities and
Functional Activity

5-MeO-aMT is a potent agonist at several serotonin receptors, with a particularly high affinity
and efficacy at the 5-HT2A receptor, which is believed to mediate its primary psychedelic

effects.
Receptor Binding Affinity (Ki, Functional Activity Efficacy (Emax)
nM) (ECs0, NM)
5-HT2A 3.1-34 2-84 Full agonist
5-HT2B - 15.58 Partial agonist
5-HT1A
SERT >1000
NET >1000
DAT >1000

Data compiled from multiple sources.[1][9]

Experimental Protocols
First Synthesis (Conceptual Recreation based on early
methods for a-methyltryptamines)
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While the full text of the original 1958 paper is not readily available, the synthesis of a-
methyltryptamines in that era typically followed a route involving the condensation of a
substituted indole with nitroethane, followed by reduction.

Step 1: Condensation of 5-methoxyindole-3-aldehyde with nitroethane. A mixture of 5-
methoxyindole-3-aldehyde and nitroethane would be heated in the presence of a catalyst, such
as ammonium acetate, to yield 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene.

Step 2: Reduction of the nitropropene intermediate. The resulting nitropropene would then be
reduced to the corresponding amine, 5-MeO-aMT. A common reducing agent for this
transformation at the time was lithium aluminum hydride (LiAlH4) in an anhydrous solvent like
diethyl ether or tetrahydrofuran.

Alexander Shulgin's Synthesis from TIHKAL

A detailed and reliable method for the synthesis of 5-MeO-aMT is provided by Alexander
Shulgin in his book "TiIHKAL".[4][5]

Step 1: Synthesis of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene To a solution of 5-
methoxyindole-3-aldehyde (1 part) in nitroethane (10 parts) is added ammonium acetate (0.25
parts). The mixture is heated at reflux for approximately 1.5 hours. The excess nitroethane is
removed under vacuum to yield the crude nitropropene intermediate. This intermediate can be
purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene to 5-Methoxy-alpha-
methyltryptamine A solution of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene in anhydrous
tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride
(LiAIH4) in anhydrous THF under an inert atmosphere. The reaction mixture is then refluxed for
several hours. After cooling, the reaction is quenched by the careful addition of water, followed
by a solution of sodium hydroxide. The resulting solids are filtered off, and the filtrate is
concentrated under vacuum. The crude 5-MeO-aMT can then be purified by distillation or by
conversion to a salt (e.g., the hydrochloride salt) and recrystallization.

Mandatory Visualization
Synthesis Workflow
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Caption: Synthesis workflow for 5-Methoxy-alpha-methyltryptamine.

5-HT2A Receptor Signaling Pathway
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Caption: Primary signaling pathway of 5-MeO-aMT via the 5-HT2A receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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